molecular formula C9H10ClNO3 B8743850 5-(3-Chloropropoxy)picolinic acid CAS No. 72133-20-1

5-(3-Chloropropoxy)picolinic acid

Cat. No.: B8743850
CAS No.: 72133-20-1
M. Wt: 215.63 g/mol
InChI Key: YQGKMQPCIMTPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloropropoxy)picolinic acid is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

72133-20-1

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

5-(3-chloropropoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H10ClNO3/c10-4-1-5-14-7-2-3-8(9(12)13)11-6-7/h2-3,6H,1,4-5H2,(H,12,13)

InChI Key

YQGKMQPCIMTPCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCCCCl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of 30.0 g of 5-(3-chloropropoxy)-2-pyridine methanol and 1,200 ml of water is stirred vigorously at 5°. To this mixture is added 31.0 g of potassium permanganate in several portions during which time the temperature of the mixture rises to 25° and then the mixture is stirred at 25° for 30 minutes. Then the mixture is filtered, the precipitated manganese dioxide washed with several portions of water, the washing is combined with the filtrate and the resulting aqueous solution is adjusted to pH 5. Then the aqueous solution is evaporated to a small volume and the concentrate is extracted several times with ethyl acetate. After the extracts are combined, the combined ethyl acetate solution is washed and dried. The solution is filtered and the filtrate evaporated to yield 5-(3-chloropropoxy)-2-pyridinecarboxylic acid melting at 120°-121°.
Name
5-(3-chloropropoxy)-2-pyridine methanol
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 9.0 g of 5-(3-chloropropoxy)-2-pyridinecarboxylic acid methyl ester and 100 ml of 6N-hydrochloric acid is heated on a steam bath for 30 minutes. After that, the solution is cooled and evaporated to a residue. To the residue is added water and the resulting suspension is adjusted to pH 5 with saturated aqueous solution of sodium bicarbonate. The precipitated product is collected, dissolved in ethyl acetate and filtered. The filtrate is evaporated to a small volume. To the concentrate is added hexane to yield 5-(3-chloropropoxy)-2-pyridinecarboxylic acid melting at 120°-121°.
Name
5-(3-chloropropoxy)-2-pyridinecarboxylic acid methyl ester
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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